REACTION_SMILES
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[Br:1][c:2]1[cH:3][c:4]([CH2:8][CH3:9])[cH:5][cH:6][cH:7]1.[CH2:10]([Li:11])[CH2:12][CH2:13][CH3:14].[CH2:20]1[O:21][CH2:22][CH2:23][CH2:24]1.[CH3:25][CH2:26][O:27][CH2:28][CH3:29].[O:15]=[CH:16][N:17]([CH3:18])[CH3:19]>>[c:2]1([CH:16]=[O:15])[cH:3][c:4]([CH2:8][CH3:9])[cH:5][cH:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCc1cccc(Br)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li]CCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Type
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product
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Smiles
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CCc1cccc(C=O)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |